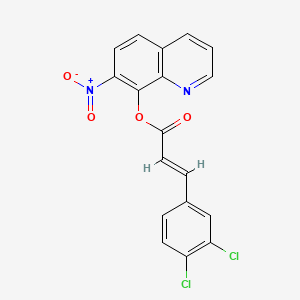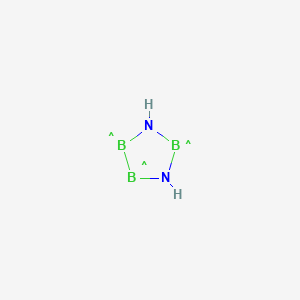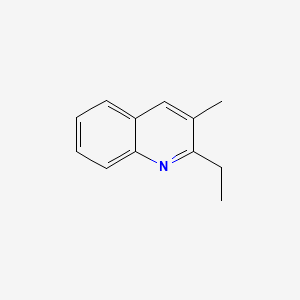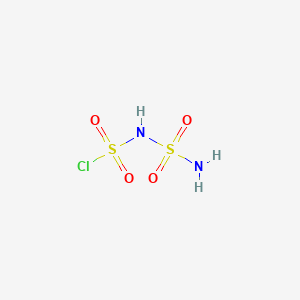![molecular formula C13H8O2S B14684266 Dibenzo[b,d]thiophene-1-carboxylic acid CAS No. 34724-68-0](/img/structure/B14684266.png)
Dibenzo[b,d]thiophene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,d]thiophene-1-carboxylic acid is an organosulfur compound that consists of a dibenzo[b,d]thiophene core with a carboxylic acid functional group at the 1-position This compound is part of the larger family of dibenzothiophenes, which are known for their aromatic properties and presence in various natural and synthetic materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the intramolecular cyclization of o-alkynylthiophenols, which can be catalyzed by rhodium complexes . Another approach involves the Ullmann cross-coupling reaction of o-bromoarylthioacetamides, followed by cyclization to form the dibenzo[b,d]thiophene core .
Industrial Production Methods: Industrial production of dibenzo[b,d]thiophene-1-carboxylic acid may involve large-scale cyclization reactions using readily available starting materials and catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Biphenyl derivatives
Substitution: Halogenated or nitrated dibenzo[b,d]thiophene derivatives
Applications De Recherche Scientifique
Dibenzo[b,d]thiophene-1-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dibenzo[b,d]thiophene-1-carboxylic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparaison Avec Des Composés Similaires
Dibenzothiophene: Similar in structure but lacks the carboxylic acid group.
Dibenzofuran: Contains an oxygen atom instead of sulfur.
Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.
Uniqueness: Dibenzo[b,d]thiophene-1-carboxylic acid is unique due to the presence of both the dibenzo[b,d]thiophene core and the carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
34724-68-0 |
|---|---|
Formule moléculaire |
C13H8O2S |
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
dibenzothiophene-1-carboxylic acid |
InChI |
InChI=1S/C13H8O2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H,(H,14,15) |
Clé InChI |
CLDJTTWVDVIKKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)


![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)






![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)


